molecular formula C28H28BrN5O5S2 B2783352 N-[(5-{[(4-bromophenyl)methyl]sulfanyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide CAS No. 392684-37-6

N-[(5-{[(4-bromophenyl)methyl]sulfanyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide

Cat. No.: B2783352
CAS No.: 392684-37-6
M. Wt: 658.59
InChI Key: OCSUUYWDICFWPD-UHFFFAOYSA-N
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Description

N-[(5-{[(4-bromophenyl)methyl]sulfanyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide is a complex organic compound that features a triazole ring, a bromophenyl group, a methoxyphenyl group, and a morpholinylsulfonylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-{[(4-bromophenyl)methyl]sulfanyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide typically involves multi-step organic synthesis. Key steps may include:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Bromophenyl and Methoxyphenyl Groups: These groups can be introduced via nucleophilic substitution reactions.

    Attachment of the Morpholinylsulfonylbenzamide Moiety: This step may involve sulfonylation reactions followed by amide bond formation.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.

    Reduction: Reduction reactions may target the triazole ring or the sulfonyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential use as a drug candidate for treating diseases.

    Industry: Use in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with triazole rings and sulfonyl groups can act as enzyme inhibitors or receptor modulators. The bromophenyl and methoxyphenyl groups may enhance binding affinity to specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[[5-[(4-chlorophenyl)methylsulfanyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide
  • N-[[5-[(4-fluorophenyl)methylsulfanyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide

Uniqueness

The presence of the bromophenyl group in N-[(5-{[(4-bromophenyl)methyl]sulfanyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide may confer unique properties such as increased lipophilicity or specific binding interactions that distinguish it from similar compounds.

Properties

IUPAC Name

N-[[5-[(4-bromophenyl)methylsulfanyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28BrN5O5S2/c1-38-25-5-3-2-4-24(25)34-26(31-32-28(34)40-19-20-6-10-22(29)11-7-20)18-30-27(35)21-8-12-23(13-9-21)41(36,37)33-14-16-39-17-15-33/h2-13H,14-19H2,1H3,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSUUYWDICFWPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=NN=C2SCC3=CC=C(C=C3)Br)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28BrN5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

658.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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